Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Chemical Properties of N-methylpiperidine-3-carboxamide
N-methylpiperidine-3-carboxamide is a heterocyclic organic compound featuring a piperidine ring N-alkylated with a methyl group and substituted with a primary carboxamide at the 3-position. While a seemingly simple molecule, its structure represents a confluence of chemical features that render it a highly valuable scaffold in modern drug discovery. The piperidine ring, a saturated six-membered heterocycle containing nitrogen, is a ubiquitous motif found in over twenty classes of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1]
The strategic placement of the N-methyl and 3-carboxamide groups provides distinct vectors for chemical modification and specific points of interaction with biological targets. The tertiary amine introduces a basic center, which is often crucial for receptor binding and formulation, while the carboxamide group offers a rich hub for hydrogen bonding interactions. This unique combination has positioned N-methylpiperidine-3-carboxamide and its derivatives as key components in the development of therapeutics for a wide range of diseases, including infectious diseases, osteoporosis, and cancer.[2][3][4] This guide offers a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
A foundational understanding of a compound begins with its fundamental physicochemical and spectroscopic data. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
Core Properties
The following table summarizes the key identifying and physical properties of N-methylpiperidine-3-carboxamide.
| Property | Value | Source |
| CAS Number | 475060-42-5 (for Hydrochloride salt) | |
| Molecular Formula | C₇H₁₄N₂O | [5][6] |
| Molecular Weight | 142.20 g/mol | [6][7] |
| Physical Form | Solid (as Hydrochloride salt) | |
| pKa (Predicted) | 16.54 ± 0.20 | [7] |
| InChI Key | GJIWAHKHYCEKFG-UHFFFAOYSA-N (for Hydrochloride salt) |
Spectroscopic Characterization Data (Predicted/Typical)
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. Below are the expected spectral characteristics for N-methylpiperidine-3-carboxamide.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~2.3 ppm), piperidine ring protons (multiplets, ~1.4-3.0 ppm), and amide protons (broad singlets, ~7.0-8.0 ppm). |
| ¹³C NMR | Resonances for the carbonyl carbon (~175 ppm), piperidine ring carbons (~24-57 ppm), and the N-methyl carbon (~46 ppm).[8] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (~3300-3100 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 143.11 corresponding to the protonated molecule. |
Synthesis and Experimental Protocols
The synthesis of N-methylpiperidine-3-carboxamide typically proceeds through the coupling of a suitable piperidine precursor with an amine source. The choice of starting material and coupling agent is critical for achieving high yield and purity.
General Synthetic Workflow
The most common and versatile approach involves the amidation of N-methylpiperidine-3-carboxylic acid or its activated derivatives. This process hinges on the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry.
Caption: General synthetic routes to N-methylpiperidine-3-carboxamide.
Experimental Protocol: Amide Coupling via HATU
This protocol describes a robust method starting from N-methylpiperidine-3-carboxylic acid, utilizing 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.
Rationale: HATU is chosen for its high efficiency, rapid reaction times, and ability to minimize racemization in chiral systems. It functions by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base like Diisopropylethylamine (DIPEA) is crucial to neutralize the acid formed during the reaction without competing in the coupling step.[2]
Step-by-Step Methodology:
-
Preparation: To a solution of N-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under an inert argon atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).[2]
-
Activation: Stir the mixture at 0°C for 15-20 minutes to allow for the complete formation of the activated ester intermediate.
-
Amidation: Introduce a source of ammonia, such as ammonium chloride (NH₄Cl, 1.5 eq), to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure N-methylpiperidine-3-carboxamide.
Chemical Reactivity and Stability
The reactivity of N-methylpiperidine-3-carboxamide is governed by its two primary functional groups: the tertiary amine and the primary amide.
Caption: Key reactive sites on the N-methylpiperidine-3-carboxamide scaffold.
-
Tertiary Amine (N-methyl group): As a tertiary amine, the piperidine nitrogen is basic and nucleophilic. It readily undergoes protonation to form hydrochloride or other acid-addition salts, which often improves crystallinity and aqueous solubility. The nitrogen can also be a target for further alkylation to form quaternary ammonium salts or oxidation to form N-oxides, a common metabolic pathway.[8]
-
Primary Carboxamide: The amide functional group is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. It can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The N-H bonds are key hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor, both critical for molecular recognition at biological targets.
Storage and Stability: N-methylpiperidine-3-carboxamide hydrochloride is typically a stable solid. It should be stored in a well-sealed container under an inert atmosphere at room temperature to prevent moisture absorption and degradation.
Biological Significance and Applications in Drug Discovery
The N-methylpiperidine-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a diverse array of biological systems.
Established and Investigational Therapeutic Areas:
-
Anti-malarial Agents: A piperidine carboxamide series was identified through phenotypic screening to have potent activity against Plasmodium falciparum, the parasite responsible for malaria.[2] These compounds were found to be species-selective, reversible inhibitors of the parasite's proteasome β5 active site (Pf20Sβ5), a different binding location from other known proteasome inhibitors, highlighting a novel mechanism of action.[2]
-
Anti-osteoporosis Agents: Derivatives of piperidine-3-carboxamide have been synthesized and evaluated as potent inhibitors of cathepsin K, a cysteine protease that plays a critical role in bone resorption.[3][9] One lead compound, H-9, demonstrated an IC₅₀ value of 0.08 µM against cathepsin K and was shown to increase bone mineral density in preclinical models of osteoporosis, suggesting its potential as a treatment for bone metabolic diseases.[3][9]
-
Anticancer Activity: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[4][10] This suggests a potential therapeutic strategy for cancers where inducing permanent cell cycle arrest is a desirable outcome.
-
Platelet Aggregation Inhibitors: Early research explored piperidine-3-carboxamides as inhibitors of human platelet aggregation, suggesting potential applications in cardiovascular disease.[11]
Caption: Role as a versatile scaffold in structure-activity relationship (SAR) studies.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-methylpiperidine-3-carboxamide is not widely available, data from its hydrochloride salt and the structurally related N-methylpiperidine provide a strong basis for assessing its potential hazards.[12][13]
Hazard Identification
Based on related compounds, the following hazards should be anticipated:
-
Pictograms: GHS07 (Exclamation Mark) is indicated for the hydrochloride salt.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Signal Word: Warning.
Recommended Handling Procedures
All work with this compound should be conducted by qualified personnel in a controlled laboratory setting.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary.
-
-
First Aid Measures:
-
If Inhaled: Move to fresh air.
-
On Skin: Wash off immediately with plenty of soap and water.
-
In Eyes: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention.[14]
-
References
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Plouffe, D. et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
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Agelis, G. et al. (1991). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link]
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Wang, Y. et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. MDPI. [Link]
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N-methyl-3-(methylamino)piperidine-3-carboxamide. PubChem, National Institutes of Health. [Link]
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Lee, G. et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC, National Institutes of Health. [Link]
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Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. [Link]
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Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC, National Institutes of Health. [Link]
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